Isooctyl thioglycolate

Descripción

Significance and Interdisciplinary Relevance in Chemical Science

The importance of isooctyl thioglycolate extends across multiple disciplines within chemical science, underscoring the interconnected nature of modern research. solubilityofthings.com Its primary applications lie in polymer chemistry, materials science, and organic synthesis, showcasing its versatility. In materials science, chemistry plays a fundamental role in designing substances with specific properties for various applications, a principle well-exemplified by the uses of IOTG. solubilityofthings.com

The study of compounds like this compound often requires a multidisciplinary approach, drawing on expertise from materials science, solid-state chemistry, and condensed matter physics. bohrium.com This interdisciplinary collaboration is crucial for addressing complex scientific challenges and fostering innovation. solubilityofthings.com

Historical Development of this compound Research

The synthesis of esters of thioglycolic acid, including this compound, has been a subject of research for many years. nih.gov Historically, the production of IOTG has been achieved through two main routes: the direct esterification of thioglycolic acid with isooctyl alcohol, or the synthesis of isooctyl chloroacetate (B1199739) followed by a sulfhydrylation reaction. google.com

Significant advancements in the manufacturing process have focused on improving yield and efficiency. For instance, the development of continuous processes for the production of this compound has led to esters of higher consistency. nih.gov Research has also explored different solvent systems to optimize reaction conditions. A notable development involves the use of isopropanol (B130326) as a solvent in the synthesis process, which has been shown to increase the yield by approximately 5% compared to using methanol (B129727) or ethanol (B145695) and significantly reduces the energy consumption by shortening the solvent recovery time. google.com

Current Research Frontiers and Unresolved Questions

Current research on this compound is focused on optimizing its production, exploring new applications, and improving the sustainability of its lifecycle. A significant area of investigation is the recovery and reuse of IOTG from industrial waste streams. For example, a recent study reported an effective method for recovering this compound from distillation residue through the hydrogenolysis of disulfide bonds, achieving a recovery yield of about 63.64%. researchgate.net

Despite these advancements, several unresolved questions remain. A primary challenge is the development of even more efficient and environmentally friendly synthesis and recovery processes. researchgate.netakinik.com The exploration of novel applications for IOTG and its derivatives continues to be an active area of research. For instance, the synthesis of new thermal stabilizers for polymers using IOTG as a precursor is a promising avenue. researchgate.net Further research is needed to fully understand the mechanisms of action of IOTG in its various applications and to explore its potential in emerging fields such as nanotechnology and green chemistry. The continuous evolution of analytical techniques will also play a crucial role in addressing these questions and advancing our understanding of this versatile compound. toxicology.org

Chemical Properties and Synthesis of this compound

Physicochemical Properties

This compound is characterized by a unique set of physical and chemical properties that dictate its applications. It is a water-white liquid with a faint fruity odor. chemicalbook.com Key physicochemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H20O2S |

| Molecular Weight | 204.33 g/mol |

| CAS Number | 25103-09-7 |

| Melting Point | < -50 °C |

| Boiling Point | Not specified |

| Density | 0.97 g/cm³ at 20 °C |

| Vapor Pressure | 0.3 hPa at 20 °C |

| Flash Point | > 94.4 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two established methodologies. google.com

The first method involves the direct esterification of thioglycolic acid with isooctyl alcohol. This is a common industrial process for producing various thioglycolic acid esters. nih.gov

The second, and more complex, route begins with chloroacetic acid as the raw material. Chloroacetic acid undergoes an esterification reaction with isooctanol in the presence of a catalyst to produce isooctyl chloroacetate. Subsequently, the isooctyl chloroacetate reacts with sodium thiosulfate (B1220275) to form a Bunte salt. This intermediate is then subjected to acidolysis and reduction to yield a crude product of this compound, which is finally purified by rectification. google.com

Recent research has focused on optimizing these synthesis processes. One study highlights the use of isopropanol as a solvent, which reportedly increases the yield to about 65%, an improvement of approximately 5% over traditional solvents like methanol and ethanol. This modification also significantly reduces energy consumption by shortening the solvent recovery time. google.com Another approach involves preparing mercaptoacetic acid from sodium chloroacetate and sodium thiosulfate using a solid super acid catalyst, followed by extraction esterification with isooctyl alcohol. researchgate.net

Applications of this compound in Material Science

Polymer Stabilizers

A primary application of this compound in material science is as a stabilizer for polymers, particularly polyvinyl chloride (PVC). It is a key intermediate in the synthesis of organotin heat stabilizers, which are highly effective in preventing the thermal degradation of PVC. google.com These stabilizers are crucial for maintaining the integrity and properties of PVC during processing and use. This compound is also used in the formulation of tin-sulfur compounds that act as stabilizers. chemicalbook.com

Polymerization Modifiers

This compound also functions as a polymerization modifier, specifically as a chain transfer agent in the polymerization of PVC resins. google.com In this role, it helps to control the molecular weight and structure of the resulting polymer, thereby influencing its physical and mechanical properties.

Other Industrial Applications

Beyond polymer science, this compound finds use in a variety of other industrial applications. It is utilized as an antioxidant, fungicide, and oil additive. chemicalbook.com Its properties also make it suitable for use as a plasticizer and insecticide. chemicalbook.com Furthermore, it serves as a stripping agent for polysulfide rubber. chemicalbook.com

Role of this compound in Organic Synthesis

Intermediate in Synthesis

This compound is a valuable intermediate in organic synthesis. It serves as a building block for the creation of more complex molecules. For example, it is a precursor in the synthesis of dihydroxyphenylpropane synthetic catalysts. google.com

Synthesis of Organometallic Compounds

A significant role of this compound in organic synthesis is its use in the preparation of organometallic compounds, particularly organotin compounds. chemicalbook.com These compounds, such as dimethyltin (B1205294) bis(isooctylthioglycolate), dibutyltin (B87310) bis(isooctylthioglycolate), and mono-n-octyltin tris(this compound), are widely used as PVC heat stabilizers. chemicalbook.com Recently, a new type of thermal stabilizer, antimony pent(isooctyl thioglycollate), has been synthesized from antimony trioxide, isooctanol, and thioglycolic acid, with this compound as a key component in the reaction. researchgate.net

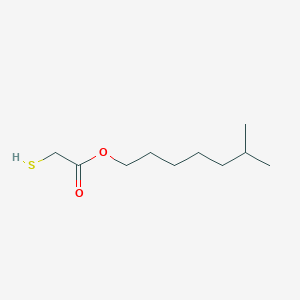

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methylheptyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBBHEJLECUBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274221 | |

| Record name | 6-Methylheptyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |

| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctyl thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |

CAS No. |

106-76-3, 25103-09-7 | |

| Record name | 6-Methylheptyl 2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isooctyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOOCTYL THIOGLYCOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Process Engineering of Isooctyl Thioglycolate

Advanced Synthetic Routes and Reaction Pathways

The industrial production of isooctyl thioglycolate is dominated by two primary operational routes: the direct esterification of thioglycolic acid with isooctanol, and the sulfhydrylation of isooctyl chloroacetate (B1199739). patsnap.comgoogle.com Variations and optimizations of these pathways, including the use of Bunte salt intermediates, are actively researched to enhance yield, purity, and process sustainability.

Esterification Processes from Thioglycolic Acid and Isooctanol

The direct esterification of thioglycolic acid (TGA) with isooctanol is a conventional and widely practiced method for synthesizing IOTG. leapchem.comnih.gov This equilibrium-driven reaction is typically catalyzed by an acid and involves the removal of water to shift the equilibrium towards the product side. google.com

Reaction Conditions and Findings:

Research has explored various parameters to optimize the esterification process. Key factors influencing the reaction include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and time. One study identified optimal conditions as a mole ratio of isooctanol to TGA of 2.2:1, a catalyst dosage of 0.6% of the total reactant mass, and a reaction temperature of 120–130°C, achieving an esterification rate exceeding 99%. researchgate.net Another approach involves a continuous process which is noted to produce esters of higher consistency. nih.gov

Continuous multi-stage extraction and esterification techniques have also been developed, where isooctanol serves as both a raw material and an extractant, thereby improving the product yield. google.com In some processes, the esterification is carried out under reduced pressure to facilitate the removal of water. google.com Post-reaction, the crude product is often washed with a sodium carbonate solution and then saline to neutralize the catalyst and remove impurities before final purification by distillation. patsnap.com

Sulfhydrylation Routes from Isooctyl Chloroacetate

An alternative synthetic route to IOTG involves the sulfhydrylation of isooctyl chloroacetate. patsnap.comgoogle.com This pathway begins with the esterification of chloroacetic acid and isooctanol to produce isooctyl chloroacetate. patsnap.com The subsequent step introduces the thiol group.

One method for this conversion is the reaction of isooctyl chloroacetate with sodium hydrosulfide (B80085). google.comwikipedia.org This reaction is typically performed in an aqueous medium. A patented process describes reacting a sodium chloroacetate solution with a sodium hydrosulfide solution at temperatures between 30°C and 95°C and pressures of 1 to 3.2 MPa. google.com The resulting reaction mixture is then acidified, and the thioglycolic acid is extracted using isooctanol before a final esterification step. google.com

This two-step approach avoids the direct handling of thioglycolic acid, which can be costly and prone to oxidation. patsnap.com However, it introduces other considerations such as the handling of sodium hydrosulfide and the management of byproducts.

Bunte Salt Intermediate Pathways in Synthesis

The Bunte salt pathway offers a versatile method for synthesizing thiols and their derivatives, including IOTG. Bunte salts, or S-alkyl thiosulfates, are typically formed by the reaction of an alkyl halide with sodium thiosulfate (B1220275). patsnap.comrsc.orgsciencemadness.org

In the context of IOTG synthesis, isooctyl chloroacetate reacts with sodium thiosulfate to form a Bunte salt intermediate. patsnap.comgoogle.com This salt is then subjected to acidolysis or hydrolysis to yield the desired thiol. patsnap.comrsc.org One patented process describes the acidolysis and reduction of the Bunte salt to obtain a crude IOTG product, which is then purified by rectification. patsnap.comgoogle.com This method has been reported to achieve yields of around 65%. google.com

The hydrolysis of Bunte salts is an acid-dependent reaction. rsc.org The Bunte salt pathway is considered a valuable synthetic tool as it often utilizes odorless and inexpensive starting materials and the intermediates are typically stable, crystalline solids. sciencemadness.orgorganic-chemistry.org

Recovery of this compound from Distillation Residues via Disulfide Bond Cleavage

During the purification of IOTG by distillation, a significant amount of distillation residue (10-15 wt%) is generated, which is primarily composed of the oxidation products of IOTG, mainly diisooctyl disulfide. researchgate.netresearchgate.net An effective method for recovering IOTG from this residue is through the hydrogenolysis of the disulfide bonds. researchgate.net

This process involves the cleavage of the S-S bond to regenerate the thiol. Research has shown that about 63.64% of IOTG can be recovered from the residue by hydrogenolysis at 30°C for 3.0 hours. researchgate.net The key factor affecting the yield is the rate of hydrogen formation. researchgate.netresearchgate.net The reaction mechanism involves the cleavage of the disulfide bonds in the this compound disulfides. researchgate.net The use of zinc powder as a reducing agent in the presence of an acid like HCl has been found to be effective for this purpose. researchgate.net

Catalytic Systems in this compound Synthesis

Heterogeneous and Homogeneous Catalysis Applications

Homogeneous Catalysis:

In the direct esterification of thioglycolic acid and isooctanol, strong mineral acids such as sulfuric acid are commonly used as homogeneous catalysts. patsnap.comgoogle.com P-toluenesulfonic acid is another effective homogeneous catalyst for this reaction. google.com These catalysts are effective in protonating the carbonyl group of the carboxylic acid, thus activating it for nucleophilic attack by the alcohol. While efficient, homogeneous catalysts can be difficult to separate from the reaction mixture, often requiring neutralization and washing steps which can generate wastewater. patsnap.com

Heterogeneous Catalysis:

To overcome the challenges associated with homogeneous catalysts, research has focused on the development of solid acid catalysts. One study reported the use of a solid super acid as a catalyst for the synthesis of Bunte salt, an intermediate in one of the IOTG production routes. researchgate.net Another innovative approach utilizes a super-strong acid mesoporous material, SO₄²⁻/TiO₂@CNTS, which has a double-pore structure. This heterogeneous catalyst has shown preferable catalytic activity and reusability for the esterification of TGA and isooctanol at lower temperatures. google.com The use of heterogeneous catalysts simplifies product purification and catalyst recovery, contributing to a more sustainable and environmentally friendly process. patsnap.com

Green Chemistry Principles and Sustainable Production Techniques

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound to enhance its sustainability. sigmaaldrich.comscispace.comunirioja.es This involves a focus on resource efficiency, waste reduction, and the use of more environmentally benign reagents and processes. acs.orgnih.gov

Resource Utilization from Industrial Waste Streams

A notable advancement in the sustainable production of this compound involves the recovery and reuse of materials from industrial waste streams. During the purification of this compound through distillation, a significant amount of distillation residue, typically 10-15 wt%, is generated. researchgate.net This residue is primarily composed of oxidation products of this compound and poses environmental disposal challenges. researchgate.net

Environmental Impact Mitigation in Synthesis Processes

Efforts to mitigate the environmental impact of this compound synthesis extend to the core chemical processes themselves. One strategy involves using isooctanol as both a reactant and an extractant in a multi-stage continuous extraction and esterification process. google.com This approach improves the product yield and reduces the need for additional solvents.

The use of environmentally friendly catalysts, such as the aforementioned SO42-/TiO2@CNTS super-strong acid, which can be reused, further lessens the environmental burden. google.com Additionally, process designs that incorporate closed handling and charging systems for chemicals help to control fugitive emissions of volatile organic compounds (VOCs). environmentclearance.nic.in The treatment of industrial effluent through methods like closed forced evaporation ensures that minimal liquid waste is discharged into the environment. environmentclearance.nic.in

Process Optimization and Reaction Parameter Influence on Yield

The yield of this compound is highly dependent on the careful control and optimization of various reaction parameters.

Effects of Reaction Temperature and Time

Reaction temperature and duration are pivotal in maximizing the yield of this compound. For the esterification of thioglycolic acid and isooctyl alcohol, optimal temperatures are typically in the range of 120-130°C, with a reaction time of approximately 3 hours. researchgate.net In a process utilizing a solid superacid catalyst, the optimal reaction time was found to be between 2.5 and 3 hours.

In the recovery of this compound from distillation residue via hydrogenolysis, an orthogonal test revealed that reaction time was the most significant factor influencing the yield, followed by the mass ratio of distillation residue to hydrochloric acid, the molar ratio of HCl to zinc, and finally, the reaction temperature. researchgate.netresearchgate.net A yield of 63.64% was achieved at a temperature of 30°C and a reaction time of 3.0 hours. researchgate.netresearchgate.net

A patented synthesis technique using a SO42-/TiO2@CNTS catalyst specifies an esterification temperature of 30°C to 50°C for 3 to 5 hours, achieving an esterification yield of at least 99%. google.com

Table 1: Influence of Reaction Temperature and Time on this compound Yield

| Synthesis Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Esterification | Solid Superacid | 120-130 | 2.5-3 | >95 |

| Esterification | Heteropoly Acid on Activated Carbon | 125-130 | 3 | ~95 |

| Hydrogenolysis of Residue | - | 30 | 3 | 63.64 |

| Esterification | SO42-/TiO2@CNTS | 30-50 | 3-5 | >=99 |

Influence of Reactant Stoichiometry and Feeding Speed

The molar ratio of the reactants is another critical parameter that must be precisely controlled. For the esterification of thioglycolic acid with isooctyl alcohol, an optimal molar ratio of alcohol to acid is reported to be 1:1.2. In a different study, a mole ratio of isooctyl alcohol to sulfur acetate (B1210297) of 2.2:1.0 was found to be optimal. researchgate.net When synthesizing isooctyl chloroacetate as an intermediate, a 1:1 molar ratio of isooctanol to chloroacetic acid is used.

The rate at which reactants are introduced, or the feeding speed, can also impact the reaction outcome, particularly in processes where a key reactant is generated in situ. researchgate.netresearchgate.net For instance, in the hydrogenolysis of distillation residue, the rate of hydrogen formation is a key factor affecting the yield of this compound. researchgate.netresearchgate.net

A patented process involving the reaction of a chloroacetic acid aqueous solution with sodium thiosulfate specifies a continuous uniform mixing mode with a molar ratio of 1:1.1 to 1:2.0. google.com

Table 2: Influence of Reactant Stoichiometry on this compound Synthesis

| Reaction Step | Reactants | Molar Ratio |

| Esterification | Isooctyl Alcohol : Thioglycolic Acid | 1:1.2 |

| Esterification | Isooctyl Alcohol : Sulfur Acetate | 2.2:1.0 |

| Intermediate Synthesis | Isooctanol : Chloroacetic Acid | 1.0:1.0 |

| Bunte Salt Formation | Chloroacetic Acid : Sodium Thiosulfate | 1:1.1-2.0 |

Role of Extraction and Distillation Parameters in Purity and Yield

Extraction is a key preliminary purification step, particularly in synthesis routes that involve the initial formation of thioglycolic acid in an aqueous solution. google.comresearchgate.net One common method involves the counter-current extraction of an acidified thioglycolic acid solution using isooctyl alcohol, which also serves as a reactant in the subsequent esterification step. google.comgoogle.com The efficiency of this extraction is dictated by several factors. Studies have shown that a multi-stage approach, typically 3 to 5 stages, enhances the recovery of thioglycolic acid. google.com The ratio of the acidified aqueous phase to the isooctyl alcohol solvent is another critical parameter, with effective ratios documented between 1:0.3 and 1:1.2. google.com Maintaining an optimal extraction temperature, generally between 15°C and 35°C, is also crucial for maximizing the transfer of thioglycolic acid to the organic phase while minimizing potential side reactions or degradation. google.com Following these optimized extraction protocols can lead to a recovery rate of thioglycolic acid reaching as high as 98%. google.com

The following table summarizes key parameters and findings from research on the extraction and distillation of this compound.

Table 1: Research Findings on Extraction and Distillation Parameters

| Parameter | Process Stage | Value/Condition | Observed Outcome | Citation |

|---|---|---|---|---|

| Solvent Ratio | Extraction | Acidified Liquid:Isooctyl Alcohol = 1:0.3-1.2 | Effective transfer of thioglycolic acid | google.com |

| Extraction Stages | Extraction | 3-5 stage counter-current | High recovery rate of thioglycolic acid | google.com |

| Extraction Temperature | Extraction | 15-35°C | Optimized extraction efficiency | google.com |

| Distillation Pressure | Distillation | Reduced Pressure/Vacuum | Prevents thermal decomposition, enables separation | google.compatsnap.com |

| Distillation Temperature | Distillation | 125-145°C | Yielded refined ester with 99.19% purity | google.com |

| Esterification Temperature | Esterification/Distillation | 50-140°C | Esterification under vacuum conditions | google.com |

| Catalyst | Esterification/Distillation | p-toluenesulfonic acid or sulfuric acid | Facilitates esterification reaction | google.com |

| Solvent Choice | Mercaptolation | Isopropanol (B130326) | ~5% higher yield compared to methanol (B129727)/ethanol (B145695) | patsnap.comgoogle.com |

Process Analytical Technology and Quality Assurance in Production

Ensuring the consistent quality of this compound is paramount for its industrial applications, necessitating robust quality assurance programs and the integration of Process Analytical Technology (PAT). ensince.comgoogle.com Quality control methods are implemented at various stages of the production process, from raw material analysis to final product certification, to guarantee that the product meets stringent purity specifications. google.com

A key analytical technique employed in the quality control of this compound production is gas chromatography with a flame ionization detector (GC-FID). google.com This method is utilized to detect the concentration of this compound in the reaction solution at each critical step of the synthesis. google.com By monitoring the content of intermediate crude products and the esterification liquid, operators can control reaction times and process flow to ensure the final product's quality. google.com This in-process monitoring allows for adjustments to be made in real-time, maximizing the conversion rate and ensuring the final product qualification rate can reach 100%. google.com The ultimate goal is to produce a finished product with an this compound content of 99.5% or higher, a standard required for its use in synthesizing high-performance tin mercaptan heat stabilizers. google.comvulcanchem.com

The principles of PAT, which advocate for understanding and controlling the manufacturing process through timely measurements of critical quality and performance attributes, are central to modern chemical production. tu-clausthal.de While specific PAT applications for this compound are not extensively detailed in public literature, the use of techniques like GC-FID for in-process control aligns perfectly with the PAT framework. google.comtu-clausthal.de This approach moves beyond traditional quality-by-testing, where quality is only verified at the end of production, to a more proactive quality-by-design (QbD) model. tu-clausthal.de In a QbD system, quality is built into the process, supported by continuous monitoring to ensure the process remains within its design space. tu-clausthal.de Furthermore, many manufacturers adhere to internationally recognized quality management systems, such as ISO 9001:2015, which provides a framework for ensuring consistent production and product quality. ensince.com

Table 2: Quality Control and Assurance in this compound Production

| Aspect | Method/Technology | Purpose | Target Specification | Citation |

|---|---|---|---|---|

| In-Process Control | Gas Chromatography (GC-FID) | Detect content of this compound at each reaction step | Control reaction time and flow | google.com |

| Final Product Quality | Gas Chromatography (GC-FID) | Verify purity of the finished product | ≥ 99.50% this compound | google.com |

| Process Outcome | Control of Intermediates | Ensure high conversion | Product qualification rate of 100% | google.com |

| Quality Management | ISO 9001:2015 | Standardized quality assurance system | Consistent production and quality | ensince.com |

Mechanistic Investigations of Isooctyl Thioglycolate Reactivity

Thiol-Disulfide Exchange Reactions and Kinetics

Thiol-disulfide exchange is a crucial class of reactions where a thiol group attacks a disulfide bond. This results in the cleavage of the original disulfide bond and the formation of a new one. These reactions are fundamental in protein chemistry, and the thiol group of isooctyl thioglycolate can participate in such exchanges. The kinetics of these reactions are influenced by several factors, including the pH of the medium and the steric accessibility of the disulfide bond. nih.gov An alkaline environment typically increases the concentration of the more nucleophilic thiolate anion (RS⁻), accelerating the reaction rate. mdpi.com

In protein systems, this compound can act as a reducing agent to cleave disulfide bonds that are critical for maintaining the tertiary and quaternary structures of proteins. nih.gov The mechanism for this cleavage is generally a second-order nucleophilic substitution (SN2) reaction. nih.govresearchgate.net In this process, the thiolate ion from this compound attacks one of the sulfur atoms of the disulfide bridge in a protein. For this reaction to proceed, the attacking thiolate and the two sulfur atoms of the disulfide bond must align in an approximately linear fashion (∼180° angle). nih.govresearchgate.net

This attack forms a transient mixed disulfide intermediate, which involves the this compound molecule covalently bonded to one of the cysteine residues of the protein. The other cysteine residue is released as a free thiol. The stability and subsequent fate of this mixed disulfide depend on the reaction conditions and the protein's local environment. In the presence of excess this compound, the mixed disulfide can be further attacked, resulting in the complete reduction of the original disulfide bond and the formation of a disulfide dimer of this compound.

The cleavage of disulfide bonds can also be initiated by radicals, which can attack the sulfur atom, leading to the scission of the S-S bond. rsc.org While less common in controlled protein chemistry, this pathway highlights another potential mechanism for disulfide bond cleavage.

The cleavage of disulfide bonds by this compound induces significant conformational changes in proteins. Disulfide bonds often act as structural staples, and their removal can lead to the unfolding or increased flexibility of the protein. uky.edu Studies on various proteins have shown that the reduction of disulfide bonds leads to a loss of native structure and can expose previously buried hydrophobic regions. uky.edunih.gov

The re-formation of disulfide bonds can occur upon removal of the reducing agent and introduction of an oxidizing agent. This process, known as oxidative folding, is often complex. The rate and fidelity of disulfide bond re-formation are influenced by the conformational dynamics of the reduced protein. mdpi.com If the protein can readily refold into a native-like conformation, the correct disulfide bonds are more likely to form. However, incorrect disulfide pairings can occur, leading to misfolded and non-functional proteins. The redox state of the environment plays a critical role in the equilibrium between the reduced (thiol) and oxidized (disulfide) states, thereby governing the conformational landscape of the protein. nih.gov

Complexation Chemistry with Transition Metal Ions

The thiol group of this compound also allows it to act as an effective ligand for various transition metal ions. This property is exploited in solvent extraction processes for the separation and purification of metals. researchgate.netacs.org

This compound functions as a ligand through its sulfur atom, which can coordinate with metal ions. In some cases, the carbonyl oxygen of the ester group can also participate in coordination, making it a bidentate ligand. researchgate.net The coordination mode depends on the specific metal ion, its oxidation state, and the chemical environment. nih.gov For instance, in the extraction of cadmium(II) and zinc(II), this compound exhibits different coordination behaviors. researchgate.net

The table below summarizes the coordination characteristics of this compound with selected metal ions based on extraction studies.

| Metal Ion | Proposed Coordination | Key Findings |

| Cadmium(II) | Binuclear complex formation | Selective extraction over Zn(II) is attributed to the formation of a binuclear Cd(II) complex. |

| Zinc(II) | Mononuclear complex formation | Extracted as a mononuclear complex, leading to lower extraction efficiency compared to Cd(II). |

| Copper(II) | High extraction efficiency | Can be selectively separated from Fe(III). |

| Gold(III) | Strong complexation | Can be extracted from nitric acid medium. acs.org |

This table is based on findings from solvent extraction studies.

The ability of this compound to selectively extract certain metal ions is based on the differential stability of the metal-ligand complexes formed. mdpi.com A notable application is the selective extraction of cadmium(II) over zinc(II) from acidic solutions. researchgate.net Research has shown that this compound in an organic solvent like toluene (B28343) can achieve this separation. The mechanism behind this selectivity lies in the different stoichiometries of the extracted complexes. Cadmium(II) is extracted as a binuclear complex, while zinc(II) is extracted as a mononuclear complex. researchgate.net This difference in complex formation leads to a higher distribution ratio for cadmium(II), allowing for its selective removal.

The efficiency of extraction is also highly dependent on the pH of the aqueous phase. By controlling the pH, the deprotonation of the thiol group can be managed, thereby influencing its coordination ability and the selectivity of the extraction process. researchgate.net

Oxidation and Reduction Pathways of the Thiol Moiety

The thiol group of this compound is redox-active and can undergo both oxidation and reduction reactions.

Under oxidizing conditions, the primary reaction for the thiol group is its conversion to a disulfide. This can occur through a two-electron oxidation process, potentially involving a sulfenic acid intermediate. nih.gov The disulfide form, di(this compound), is a common impurity found in commercial this compound. Further oxidation can lead to the formation of higher oxidation state sulfur species, such as sulfinic and sulfonic acids, although these are generally formed under harsher conditions. mdpi.com

The disulfide can, in turn, be reduced back to the thiol. This reduction is often achieved through hydrogenolysis, where hydrogen gas in the presence of a catalyst cleaves the S-S bond. researchgate.net This process is utilized to regenerate this compound from its disulfide-containing distillation residues. researchgate.net The ester group of this compound can also be reduced, although this typically requires stronger reducing agents and more forcing conditions than the reduction of the disulfide. vulcanchem.com

The redox potential of the thiol/disulfide couple is a key parameter governing these transformations and is influenced by the molecular environment.

Oxidative Degradation Mechanisms and Products

This compound (IOTG) is susceptible to oxidation, a reaction that primarily targets the thiol group. The principal mechanism of oxidative degradation involves the coupling of two thiolate molecules to form a disulfide. During the industrial production and purification of this compound, particularly in the distillation refining stage, about 10–15% by weight of distillation residue is generated. researchgate.netresearchgate.net This residue is composed mainly of the oxidation products of IOTG. researchgate.netresearchgate.net

The primary product formed during this process is di(this compound) disulfide, also known as iso-octyl thioglycolate disulfide. This occurs through the formation of a disulfide bond (S-S) between two molecules of this compound, with the concurrent loss of two hydrogen atoms from their thiol (-SH) groups. The general reaction can be represented as:

2 HSCH₂COOC₈H₁₇ (this compound) + [O] → C₈H₁₇OOCCH₂S-SCH₂COOC₈H₁₇ (di(this compound) disulfide) + H₂O

This reactivity is characteristic of thiols and is a key consideration in the handling and application of IOTG, as it can react vigorously with oxidizing agents. nih.govchemicalbook.com Further heating of the compound to decomposition can lead to the emission of toxic sulfur oxide fumes. chemicalbook.com The tendency of the related thioglycolic acid to oxidize in the air underscores the inherent instability of the thiol group in an oxidative environment. atamanchemicals.com

Table 1: Primary Oxidative Degradation Product of this compound

| Starting Material | Primary Degradation Product | Chemical Transformation |

| This compound | di(this compound) disulfide | Formation of a disulfide bond (S-S) between two thiol groups. |

Reductive Regeneration Processes

The primary oxidative degradation product, di(this compound) disulfide, can be converted back into the parent thiol through reductive processes. A key industrial application of this is the recovery of valuable this compound from the distillation residues generated during its manufacture. researchgate.netresearchgate.net The mechanism for this regeneration is the cleavage of the disulfide bond via hydrogenolysis. researchgate.netresearchgate.net

Research has demonstrated an effective approach for this recovery by treating the distillation residue, which is rich in the disulfide, with a reducing system. researchgate.net One such system involves the use of zinc (Zn) powder and hydrochloric acid (HCl) to generate hydrogen in situ. researchgate.net The nascent hydrogen then acts as the reducing agent, breaking the S-S bond and regenerating the thiol groups. researchgate.net

C₈H₁₇OOCCH₂S-SCH₂COOC₈H₁₇ + 2 [H] → 2 HSCH₂COOC₈H₁₇

Studies have investigated the optimization of this process by examining various reaction parameters. An orthogonal test identified the order of factors influencing the yield of recovered this compound as: reaction time > mass ratio of distillation residue to HCl > molar ratio of HCl to Zn > reaction temperature. researchgate.netresearchgate.net Under optimized conditions, a recovery yield of approximately 63.64% was achieved. researchgate.netresearchgate.net

Table 2: Research Findings on Reductive Regeneration of this compound

| Parameter | Details | Finding | Citation |

| Process | Hydrogenolysis | Effective method for recovering IOTG from its disulfide oxidation product. | researchgate.netresearchgate.net |

| Mechanism | Cleavage of Disulfide Bonds | The S-S bond in the disulfide molecule is broken to regenerate the thiol. | researchgate.netresearchgate.net |

| Reagents | Zinc (Zn) and Hydrochloric Acid (HCl) | Used to generate hydrogen for the reduction reaction. | researchgate.net |

| Key Factor | Rate of Hydrogen Formation | A critical factor affecting the yield of regenerated IOTG. | researchgate.netresearchgate.net |

| Optimized Conditions | 30 °C for 3.0 hours | Achieved a recovery yield of 63.64%. | researchgate.netresearchgate.net |

| Factor Influence | Reaction Time > Residue/HCl Ratio > HCl/Zn Ratio > Temperature | The order of importance of various parameters on the reaction yield. | researchgate.netresearchgate.net |

Applications and Performance in Advanced Materials Science

Polymeric Systems and Stabilization Mechanisms

The utility of isooctyl thioglycolate in polymeric systems is primarily centered on its ability to counteract degradation processes and to influence the polymerization process itself. These functions are critical for manufacturing high-performance plastic materials with extended service life and tailored properties.

Thermal Stabilization of Polyvinyl Chloride (PVC)

Polyvinyl chloride (PVC) is a widely used thermoplastic that is inherently susceptible to thermal degradation at its processing temperatures. ingenieur-buch.de This degradation involves the release of hydrogen chloride (HCl), leading to discoloration, embrittlement, and a loss of mechanical properties. ingenieur-buch.de this compound is a key component in stabilizer systems designed to prevent this degradation. leapchem.com

The primary mechanisms by which this compound and its derivatives stabilize PVC include:

Neutralization of HCl: The thiol group in this compound can react with and neutralize the HCl that is released during PVC degradation, preventing the autocatalytic "zipper" dehydrochlorination process. ingenieur-buch.deleapchem.com

Substitution of Labile Chlorine Atoms: The stabilizer can replace the unstable chlorine atoms on the PVC polymer chain with more stable thioether linkages, thus inhibiting the initiation of degradation. researchgate.net

Antimony-based stabilizers containing this compound are effective thermal stabilizers for PVC. scispace.com A notable example is antimony tris(this compound), which is synthesized from antimony trioxide and this compound. google.com Another variant, antimony pent(this compound), has also been synthesized and studied. researchgate.netresearchgate.net

The synthesis of antimony pent(this compound) involves a two-step process. First, antimony trioxide is oxidized to form colloidal antimony peroxide. This is followed by a stoichiometric reaction with this compound, resulting in a yield of approximately 87%. researchgate.net Research has shown that antimony pent(this compound) provides better initial thermal stability to PVC compared to antimony tris(this compound), although its long-term stability is shorter. researchgate.netresearchgate.net For instance, PVC stabilized with 2.5% antimony pent(this compound) exhibited a thermal stability time of 52 minutes at 200°C. researchgate.nethep.com.cn

A method for synthesizing antimony (V) this compound involves reacting sodium antimonate (B1203111) with this compound in the presence of concentrated hydrochloric acid. The mixture is heated to distill off the water byproduct, yielding the final product. prepchem.com

Organotin compounds, particularly those derived from this compound, are highly effective heat stabilizers for PVC. atamanchemicals.com Derivatives such as dioctyltin (B90728) bis(this compound) are widely used. researchgate.net These stabilizers function by substituting labile chlorine atoms on the PVC chain with the sulfur atom of the thioglycolate moiety, thereby preventing the formation of conjugated double bonds that lead to discoloration.

Studies have demonstrated the effectiveness of these stabilizers. For example, PVC films containing dioctyltin bis(this compound) showed a significant delay in HCl evolution compared to unstabilized films when heated at 140°C and 160°C. researchgate.net The stabilized film did not evolve HCl for over 30 hours at 140°C, whereas the unstabilized film began to evolve HCl in just over 14 hours. researchgate.net Thermogravimetric analysis (TGA) also confirmed that PVC with this organotin stabilizer degrades at higher temperatures. researchgate.net

The performance of this compound-based stabilizers can be significantly enhanced through synergistic effects with co-stabilizers. For instance, the combination of antimony pent(this compound) with calcium stearate (B1226849) has been shown to improve the thermal stability of PVC. researchgate.netresearchgate.net When mixed at a 2:1 mass ratio, the thermal stability time of PVC increased to 58 minutes. researchgate.netresearchgate.net

Similarly, this compound derivatives are used in conjunction with metal octanoates, such as barium, zinc, or tin octanoate, to create a co-stabilizer system that provides a synergistic effect in vinyl halide resins. google.com The combination of mixed metal stabilizers like calcium/zinc or barium/zinc with hydrotalcite and low levels of antimony trioxide has also been found to produce a substantial synergistic increase in heat stability. google.com

The primary mechanism of degradation inhibition by this compound and its derivatives in PVC involves the replacement of labile chlorine atoms on the polymer backbone with more thermally stable groups. researchgate.net This chemical modification prevents the initiation of the dehydrochlorination cascade. ingenieur-buch.de The thiol group plays a crucial role by chelating metal ions that could otherwise catalyze degradation and by neutralizing the released HCl. leapchem.com This dual action effectively halts the degradation process at its early stages, preserving the integrity of the polymer matrix. nih.gov

Polymerization Modulation and Chain Transfer Activity

Beyond stabilization, this compound functions as a chain transfer agent in polymerization processes. specialchem.comnih.gov This allows for the control of polymer molecular weight and the modification of polymer architecture. In aqueous polymerization of vinyl halides, for example, this compound can be used to produce copolymers with lower molecular weights and improved melt flow properties. google.com

In emulsion copolymerization, such as that of 2-octyl acrylate, isobornyl acrylate, and acrylic acid, 2-ethylhexyl thioglycolate (a related compound) is used to regulate the molecular weight distribution and create a branched chain topology. rsc.orgrsc.org This control over the polymer's molecular structure is crucial for tailoring the final properties of materials like pressure-sensitive adhesives. rsc.orgrsc.org

Data Tables

Table 1: Thermal Stability of PVC with Antimony-Based Stabilizers

| Stabilizer | Concentration | Test Temperature (°C) | Thermal Stability Time (min) |

| Antimony Pent(this compound) | 2.5% | 200 | 52 researchgate.nethep.com.cn |

| Antimony Pent(this compound) + Calcium Stearate (2:1) | - | - | 58 researchgate.netresearchgate.net |

Table 2: HCl Evolution from PVC Films

| PVC Film | Test Temperature (°C) | Onset of HCl Evolution (hours) |

| Unstabilized | 140 | 14.3 researchgate.net |

| Stabilized with Dioctyltin bis(this compound) | 140 | 30.3 researchgate.net |

| Unstabilized | 160 | 2.5 researchgate.net |

| Stabilized with Dioctyltin bis(this compound) | 160 | 14.3 researchgate.net |

Influence on Polymer Rheological and Mechanical Properties

This compound (IOTG) serves as a crucial additive in polymer science, primarily functioning as a chain transfer agent during polymerization. specialchem.com This role allows for the control of molecular weight in the resulting polymers, which in turn dictates their rheological and mechanical characteristics. specialchem.comgoogle.com In emulsion polymerization processes, the addition of IOTG, typically in amounts ranging from 0.1% to 0.9% by weight based on the total monomer weight, helps to achieve a desired average molecular weight, often in the range of 20,000 to 150,000. google.com This control is essential for tailoring the polymer for specific applications. google.com

The use of IOTG as a plasticizer and additive enhances the flexibility and processability of various plastics by mitigating brittleness. leapchem.comguidechem.com For instance, in polyvinyl chloride (PVC) formulations, IOTG contributes to improved flexibility and durability. guidechem.com Its larger alkyl chain compared to other thioglycolates results in lower volatility and reduced odor, making it a more suitable choice for certain applications. leapchem.com The impact of additives on the mechanical properties of polymers like PVC is significant, as thermal degradation can lead to a decline in these properties. researchgate.net Stabilizers containing this compound, such as antimony tris(this compound), are effective in preserving the integrity of the polymer during heat treatment. researchgate.net

The table below summarizes the typical effects of this compound on polymer properties.

| Property Affected | Influence of this compound | Typical Application Context |

| Molecular Weight | Acts as a chain transfer agent to control and lower molecular weight. specialchem.comgoogle.com | Emulsion polymerization for producing polymers with specific processing characteristics. google.com |

| Flexibility | Increases flexibility and reduces brittleness. leapchem.comguidechem.com | Used as a plasticizer in PVC and other thermoplastics. leapchem.comguidechem.com |

| Processability | Improves the ease of processing polymers. leapchem.com | Formulations for pipes, profiles, and wire insulation. leapchem.com |

| Thermal Stability | Contributes to the prevention of thermal degradation and discoloration. leapchem.com | Heat-sensitive polymers like PVC, especially during manufacturing. leapchem.comresearchgate.net |

Colloidal and Surfactant Systems

The unique molecular structure of this compound, possessing both hydrophobic and hydrophilic characteristics, allows it to participate in complex colloidal and surfactant systems. leapchem.com While direct studies on this compound in mixed micellar systems are not extensively detailed in the provided results, research on analogous compounds like n-octyl thioglycolate offers valuable insights into these interactions. smolecule.com

In studies of mixed micellar systems, thioglycolic acid esters are used to understand the interplay between different types of surfactants and polymers. smolecule.com Research on systems containing octyl β-d-glucoside (a nonionic surfactant) and other surfactants or polymers reveals specific interaction behaviors. smolecule.com For instance, when a nonionic surfactant like tetraethylene glycol monododecyl ether is incorporated into the micelles of octyl β-d-glucoside, the critical micelle concentration (CMC) is observed to decrease. smolecule.com This suggests a synergistic interaction that facilitates micelle formation at lower concentrations. smolecule.com The formation of mixed micelles is a critical area of study due to its wide range of applications. smolecule.com

The presence of surfactants like thioglycolic acid esters can induce structuring in polymer solutions. smolecule.com When a water-soluble polymer such as poly(ethylene glycol) is introduced into a surfactant solution, the CMC tends to increase. smolecule.com This indicates that the polymer's presence can hinder the self-assembly of surfactant molecules into micelles. smolecule.com However, the viscosity of the surfactant-polymer system is notably higher than that of the pure polymer solution. smolecule.com This phenomenon points to surfactant-induced structuring, where the interaction between the surfactant and the polymer chains leads to a more organized and viscous solution. smolecule.com This behavior is critical in formulations where viscosity control is paramount. google.comgoogle.com

The following table outlines the observed interactions in a model system using a thioglycolate ester analog.

| System Composition | Observed Effect on Critical Micelle Concentration (CMC) | Observed Effect on Viscosity |

| Octyl β-d-glucoside + Tetraethylene glycol monododecyl ether | Decreases | Not specified |

| Octyl β-d-glucoside + Poly(ethylene glycol) 20,000 | Increases | Higher than for the pure polymer |

Data based on studies of n-octyl thioglycolate systems, considered analogous for illustrating interaction principles. smolecule.com

Industrial Lubricant and Grease Formulations

This compound is recognized as a valuable additive in the formulation of industrial lubricants and greases, where it contributes to enhanced performance and equipment protection. leapchem.comnih.govhaz-map.com Its efficacy stems from its anti-wear properties and its ability to function under demanding conditions. softbeam.netq8oils.com

The anti-wear characteristics of this compound are attributed to the thiol group within its structure. leapchem.com This functional group has a strong affinity for metal surfaces, allowing it to form protective films. leapchem.com This action prevents direct metal-to-metal contact, which is a primary cause of wear and friction, particularly under boundary lubrication conditions where the lubricating film is thin. taylorfrancis.com The formation of these sacrificial tribofilms is a key mechanism for many extreme pressure (EP) additives. taylorfrancis.com By chelating with the metal surface, IOTG enhances lubricity and provides a barrier against the damaging effects of friction. leapchem.com The use of additives containing elements like sulfur is a common strategy to impart anti-wear and extreme pressure properties to lubricants. researchgate.net

In high-pressure environments, such as those found in gears and rolling bearings, the viscosity of a lubricant can increase significantly, leading to higher energy consumption due to viscous shearing. imperial.tech Additives that can modify the fluid's behavior under these extreme pressures are therefore highly sought after. taylorfrancis.comimperial.tech this compound, as part of an extreme-pressure lubricant formulation, helps to maintain lubrication efficacy under high loads. chempoint.com The ability of sulfur-containing compounds to function effectively under such conditions is crucial for preventing equipment failure and improving efficiency in heavy machinery and automotive applications. taylorfrancis.comchempoint.com Research into lubricants for high-pressure die-casting has also highlighted the importance of additives that can form effective protective layers at high temperatures and pressures, reducing wear mechanisms like adhesion. mdpi.com

The performance benefits of this compound in lubricants are summarized below.

| Performance Aspect | Mechanism of Action | Consequence in Application |

| Anti-Wear | Formation of a protective film on metal surfaces via the thiol group. leapchem.com | Reduced wear and extended lifespan of lubricated components. q8oils.comchempoint.com |

| Friction Modification | Reduces direct metal-to-metal contact. leapchem.comtaylorfrancis.com | Lower energy consumption and smoother operation of machinery. imperial.tech |

| High-Pressure Lubrication | Functions as an extreme pressure (EP) additive. taylorfrancis.com | Prevents catastrophic failure of equipment under high loads. taylorfrancis.comchempoint.com |

Toxicological Mechanisms and Biological Impact Research

Systemic Distribution and Biotransformation

Once isooctyl thioglycolate enters a mammalian system, it undergoes absorption and distribution to various organs and is subsequently metabolized.

| Route of Exposure | Absorption Characteristics | Distribution Sites | Primary Excretion Pathway |

|---|---|---|---|

| Dermal | Penetrates skin. nih.govresearchgate.netatamanchemicals.com | Kidneys, Lungs, Small Intestine, Spleen. nih.govresearchgate.net | Urine. nih.govresearchgate.net |

| Oral | Expected to be largely absorbed, by analogy to its isomer. dguv.de | ||

| Inhalation | Expected to be effectively absorbed. dguv.de |

The metabolic fate of this compound esters involves the hydrolysis of the ester bond. oecd.org This process breaks down the compound into thioglycolic acid and isooctanol. oecd.org This breakdown can be initiated as early as in the respiratory tract. dguv.de Organotin derivatives of this compound esters, used as PVC stabilizers, also undergo this hydrolysis, releasing the this compound ligand which is then further metabolized. atamanchemicals.comoecd.orgatamankimya.com

Cellular and Molecular Mechanisms of Toxicity

The toxicity of this compound and its metabolites is linked to specific interactions at the cellular and molecular level, particularly affecting the liver, cardiovascular system, and respiratory system.

A primary mechanism of toxicity for thioglycolates is the inhibition of fatty acid β-oxidation in the liver. oecd.orgnih.gov The thioglycolate molecule is a substrate for acetyl-CoA synthase, leading to the formation of 2-mercaptoacetyl-CoA. europa.eu This resulting compound can then inhibit long-chain acyl-CoA dehydrogenase, a key enzyme in the β-oxidation pathway. europa.eu This inhibition leads to an accumulation of long-chain fatty acids or acyl-CoA in the mitochondria, which are then esterified to form triglycerides, resulting in fatty liver (hepatic steatosis). oecd.orgeuropa.eu This disruption of fatty acid metabolism can lead to a decrease in β-hydroxybutyrate levels in the plasma. nih.gov The impairment of mitochondrial β-oxidation is a known mechanism of drug-induced liver injury. nih.govnih.gov

| Molecular Event | Enzyme Affected | Consequence | Cellular Outcome |

|---|---|---|---|

| Thioglycolate acts as a substrate for acetyl-CoA synthase. europa.eu | Acetyl-CoA synthase | Formation of 2-mercaptoacetyl-CoA. europa.eu | Accumulation of long-chain fatty acids/acyl-CoA in mitochondria. europa.eu |

| Inhibition of β-oxidation. oecd.org | Long-chain acyl-CoA dehydrogenase. europa.eu | Decreased fatty acid breakdown. oecd.org | |

| Esterification of accumulated fatty acids. europa.eu | Triglyceride accumulation (Hepatic Steatosis). oecd.org |

Systemic toxicity following exposure to thioglycolic acid, the metabolite of this compound, has been observed. atamanchemicals.comprevor.com In some cases, this can manifest as cardiovascular reactions. dguv.de While detailed mechanisms for this compound are not extensively documented, the systemic effects of its metabolites suggest a potential for cardiovascular impact.

Inhalation is a potential route of exposure to this compound. dguv.deaksci.com Inhalation of thioglycolic acid, a metabolite, can lead to irritation of the lungs and respiratory system. aksci.com Severe exposure has been associated with toxic pulmonary edema and acute respiratory distress syndrome (ARDS). atamanchemicals.comprevor.com

Dermal and Ocular Irritation Mechanisms

This compound is recognized as a slight skin and eye irritant. oecd.org The mechanisms underlying this irritation are linked to its chemical properties and direct interaction with epithelial tissues.

Dermal Irritation: When applied to the skin, IOTG can cause mild irritation. oecd.org In non-guideline animal studies involving repeated applications, observed effects included redness and exfoliation of the skin. industrialchemicals.gov.au Another study on a similar C8 ester, 2-ethylhexyl thioglycolate (EHTG), which is considered a close structural analog, found that undiluted application to rabbit skin under a semi-occlusive dressing for four hours resulted in slight irritation. industrialchemicals.gov.au Moderate cutaneous reactions were noted for up to 48 hours after patch removal, with erythema (redness) being the primary observation. industrialchemicals.gov.au The irritation is believed to stem from the chemical's ability to disrupt the stratum corneum, the outermost layer of the skin.

Ocular Irritation: Similar to its effect on the skin, IOTG is considered at most a slight eye irritant. industrialchemicals.gov.au The irritation potential is generally regarded as minimal, and the observed effects have not been significant enough to warrant a formal hazard classification. oecd.orgindustrialchemicals.gov.au The general category of thioglycolates can range from minimal to severe ocular irritants, though IOTG falls on the lower end of this spectrum. psu.edu

Table 1: Summary of Dermal and Ocular Irritation Findings for this compound and Analogs

| Test Type | Substance | Observation | Classification |

| Dermal Application | This compound (IOTG) | Redness and exfoliation with repeated application. industrialchemicals.gov.au | Slight Irritant oecd.org |

| Ocular Application | This compound (IOTG) | Signs of eye irritation similar to EHTG. oecd.org | Slight Irritant industrialchemicals.gov.au |

| Dermal Application (OECD TG 404) | 2-Ethylhexyl thioglycolate (EHTG) | Moderate erythema, dryness of the skin. industrialchemicals.gov.au | Slight Irritant industrialchemicals.gov.au |

| Ocular Application | 2-Ethylhexyl thioglycolate (EHTG) | No to slight irritation observed. industrialchemicals.gov.au | No to Slight Irritant oecd.org |

Immunological Responses and Sensitization Pathways

The immunological effects of this compound are primarily centered on its potential to act as a skin sensitizer, which can lead to allergic contact dermatitis (ACD).

IOTG has demonstrated a weak sensitization potential in animal studies. oecd.orgindustrialchemicals.gov.au However, due to positive results in its analog EHTG and the known sensitizing properties of other mercaptoacetate (B1236969) salts, the chemical group is considered to be skin sensitizers. industrialchemicals.gov.au

The pathway for sensitization to thioglycolates is characteristic of a Type IV delayed hypersensitivity reaction, which involves two distinct phases: nih.govnih.gov

Induction (Sensitization) Phase: Upon initial skin contact, the relatively small IOTG molecule is thought to penetrate the stratum corneum. nih.govresearchgate.net It then functions as a hapten, binding covalently to endogenous skin proteins to form a complete antigen (hapten-protein complex). nih.gov This complex is recognized by antigen-presenting cells (Langerhans cells), which process it and migrate to the regional lymph nodes. There, they present the antigen to naive T-lymphocytes, leading to the proliferation of allergen-specific memory T-cells. This phase primes the immune system but does not produce clinical symptoms. nih.govosha.govecetoc.org

Elicitation Phase: Upon subsequent exposure to IOTG in a sensitized individual, the memory T-cells are rapidly activated. nih.gov This triggers a cascade of inflammatory responses, including the release of various cytokines such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α). nih.gov The resulting inflammation of the skin manifests as the clinical symptoms of allergic contact dermatitis, such as erythema, edema, and vesicles. nih.govnih.gov

Methodologies like the Guinea Pig Maximisation Test (GPMT) and the Local Lymph Node Assay (LLNA) are used to assess the sensitization potential of chemicals. industrialchemicals.gov.auecetoc.org In a GPMT, IOTG produced a weak response, while its analog EHTG showed positive sensitization in 50% of test animals. industrialchemicals.gov.au

Reproductive and Developmental Toxicity Mechanisms

Direct research on the reproductive and developmental toxicity of this compound is limited. However, data from its structural analog, 2-ethylhexyl thioglycolate (EHTG), is considered representative and applicable to IOTG. oecd.org This read-across approach is justified because both are C8 esters of thioglycolic acid and share a common hydrolysis product, thioglycolic acid. oecd.org

The primary mechanism for reproductive and developmental effects appears to be linked to maternal toxicity at high doses, rather than direct teratogenicity. oecd.org

An OECD guideline 421 study on EHTG administered by oral gavage to rats established a No-Observable-Adverse-Effect Level (NOAEL) for reproductive and developmental effects at 50 mg/kg of body weight per day. oecd.org

Key Findings from the EHTG study:

Maternal Toxicity: At a high dose of 150 mg/kg/day, significant parental systemic toxicity was observed. This included mortality, decreased body weight gain, reduced food consumption, and increased liver and kidney weights. oecd.org

Reproductive Effects: Dystocia (difficult birth) was noted in the high-dose group and was considered related to the test substance. oecd.org

Developmental Effects: Decreased viability and growth of the F1 generation offspring were observed through post-partum day 4 at the 150 mg/kg/day dose. oecd.org It is suggested that maternal toxicity and potential direct exposure of the neonates contributed to these outcomes. oecd.org No teratogenic effects (fetal malformations) were reported. oecd.orgresearchgate.net

For the broader class of thioglycolates, a NOAEL for reproductive and developmental toxicity was determined to be 100 mg/kg per day in rats. psu.eduresearchgate.net

Table 2: Summary of Reproductive and Developmental Toxicity Data (via read-across from EHTG)

| Study Type | Substance | Dosage Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| OECD Guideline 421 (Rat, Oral) | EHTG | 0, 10, 50, 150 | Maternal toxicity and decreased offspring viability at 150 mg/kg/day. oecd.org | 50 (Maternal, Reproductive, Developmental) oecd.org |

Genotoxicity and Carcinogenicity Research Methodologies and Findings

Research into the genotoxicity and carcinogenicity of this compound and related compounds indicates a lack of adverse effects in these areas.

Genotoxicity: The broader category of thioglycolates has been found to be non-mutagenic in various assays. psu.eduresearchgate.net Data from in vivo mammalian genetic toxicity studies for EHTG are considered representative for IOTG, and these have not shown evidence of genotoxicity. oecd.org Thioglycolic acid and its salts are generally not considered to be genotoxic. researchgate.net Standard methodologies for assessing genotoxicity include bacterial reverse mutation assays (Ames test) and in vitro and in vivo chromosomal aberration tests.

Carcinogenicity: There is no evidence to suggest that thioglycolates are carcinogenic. psu.eduresearchgate.net A dermal carcinogenicity study was conducted on mice using sodium thioglycolate, a related compound. In this study, the substance was applied to the skin twice a week at doses up to 13.3 mg/kg body weight, and no increase in tumor incidence was observed. researchgate.net Carcinogenicity studies are typically long-term (e.g., two years) and involve repeated exposure to a substance to assess the potential for tumor formation. osha.gov Based on the available data for related compounds, IOTG is not expected to be carcinogenic.

Environmental Fate and Ecotoxicological Investigations

Environmental Release and Potential Exposure Pathways

Isooctyl thioglycolate is not known to occur naturally. oecd.org Its release into the environment is primarily associated with its manufacture and industrial use. The main industrial application for IOTG is as a chemical intermediate in the production of organotin heat stabilizers for polyvinyl chloride (PVC) extrusion. oecd.org

Potential routes for environmental release during manufacturing and industrial processing include dermal and inhalation exposure for workers, though the low vapor pressure of IOTG diminishes the likelihood of significant inhalation exposure. oecd.org Industrial facilities that produce or use IOTG typically have control measures in place to minimize environmental release. oecd.org For instance, air emissions from manufacturing may be controlled by thermal oxidizers, and wastewater from process areas is often treated on-site in biological wastewater treatment systems. oecd.org

There are no direct consumer exposures to IOTG as an end-product, as it is consumed in reactive processes. oecd.org However, it is used in the formulation of some cosmetic products, such as hair straighteners and permanent waves. nih.govnih.gov Exposure from these uses would primarily be dermal for consumers and hairdressers, with subsequent release to wastewater. oecd.orgnih.gov Any accidental spills during transport or handling represent another potential pathway for environmental release. oecd.orgchemicalbook.comchemsrc.com

Degradation and Transformation Pathways in Environmental Media

This compound is subject to several degradation processes in the environment, including biodegradation and hydrolysis. It is identified as a multiconstituent substance, comprising a mixture of esters formed from thioglycolic acid and branched C8 primary alcohols. nih.govd-nb.info

Biodegradation is a significant environmental fate process for this compound and its related esters. atamanchemicals.com Studies using standardized screening tests, such as the Closed Bottle Test (OECD 301D) and Manometric Respirometry Test (OECD 301F), have been conducted to assess its biodegradability under aerobic conditions. nih.gov These tests measure the oxygen consumption against the theoretical oxygen demand (ThOD) to determine the extent of degradation. nih.gov

A study investigating various mercaptocarboxylic acid esters found that these compounds were either readily biodegradable or biodegradable to a significant extent. nih.govd-nb.info For instance, the structurally similar analogue 2-ethylhexyl thioglycolate (2-EHTG) showed a mean degradation of 59.7% of its ThOD in 28 days in a Manometric Respirometry Test. nih.gov The degradation product, thioglycolic acid, reached 100% of its theoretical BOD in 4 weeks in a Japanese MITI test, indicating it is readily biodegradable. atamanchemicals.com

Detailed data on the anaerobic biodegradation of this compound specifically were not identified in the reviewed literature. However, thioglycolate broth is a common medium used for the cultivation of anaerobic bacteria, which suggests the thioglycolate moiety can be metabolized under anaerobic conditions. nih.govwikipedia.orgsigmaaldrich.com

This compound is considered to be hydrolytically unstable in aqueous environments. oecd.orgeuropa.eu The ester linkage is susceptible to hydrolysis, which breaks the molecule down into its constituent components. europa.eudguv.de

The primary transformation products resulting from the hydrolysis of this compound are:

Thioglycolic acid (TGA; CAS No. 68-11-1) europa.eudguv.de

Isooctanol (a mixture of 8-carbon alcohols, primarily methylheptanols and dimethylhexanols) europa.eudguv.de

Direct photolysis by sunlight is not expected to be a significant degradation pathway for this compound or its primary hydrolysis product, thioglycolic acid. oecd.orgatamanchemicals.com For a compound to undergo direct photolytic degradation, it must contain chromophores that absorb light within the environmental spectrum (wavelengths >290 nm). oecd.orgatamanchemicals.com Thioglycolic acid does not possess such chromophores and is therefore not expected to be susceptible to direct photolysis. oecd.orgatamanchemicals.com

While no specific data on the phototransformation of IOTG on soil surfaces were found, its degradation would likely be dominated by other processes such as hydrolysis and biodegradation.

Bioaccumulation Potential and Biotransformation in Aquatic Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. nih.govecetoc.org The potential for a substance to bioaccumulate is often initially assessed using its n-octanol/water partition coefficient (log Kow). nih.gov

For the related C-8 ester, 2-ethylhexyl thioglycolate, the log Pow is 3.8, suggesting a moderate potential for bioaccumulation. merckmillipore.com However, experimental data provides a more accurate assessment. A study on the surrogate substance dioctyltin (B90728) bis(2-ethylhexyl thioglycolate), which rapidly hydrolyzes in water to form the same dioctyltin species as other octyltin (B230729) stabilizers, was conducted according to OECD Guideline 305. europa.eu In this study, the bioconcentration factor (BCF) in rainbow trout was determined to be 99 at an exposure concentration of 2.5 µg/L. europa.eu Based on this result, the substance is not expected to bioconcentrate, as the BCF is less than 100. europa.eu A higher BCF value observed at a lower test concentration was dismissed due to limitations in analytical sensitivity. europa.eu